Ethyl 5-cyclopropylisoxazole-3-carboxylate
Overview
Description
Ethyl 5-cyclopropylisoxazole-3-carboxylate is a chemical compound with the CAS number 21080-81-9 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular weight of this compound is 181.19 . Its IUPAC name is ethyl 5-cyclopropyl-3-isoxazolecarboxylate and its InChI Code is 1S/C9H11NO3/c1-2-12-9(11)7-5-8(13-10-7)6-3-4-6/h5-6H,2-4H2,1H3 .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Ethyl 5-cyclopropylisoxazole-3-carboxylate is a compound with several applications in organic chemistry. It serves as a key intermediate in the synthesis of diverse compounds. For instance, Moorthie et al. (2007) demonstrated its use in the synthesis of 5-substituted isoxazole-4-carboxylic esters, which are potential precursors for biomimetic synthesis of α-cyclopiazonic acid (Moorthie et al., 2007). Similarly, Lebedˈ et al. (2012) showed how Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, a related compound, can be used for selective synthesis of pyrazolo[3,4-b]pyridin-3-ones (Lebedˈ et al., 2012).
Photolysis and Photolytic Pathways
The compound's behavior under photolysis provides insights into its reactivity and potential applications. For instance, Ang et al. (1995) investigated the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, revealing the formation of a carbene captured by various molecules (Ang et al., 1995). This study provides valuable information on the compound's reactivity under specific conditions.
Applications in Material Science
This compound and its derivatives have potential applications in material science. Kotian et al. (2016) synthesized a series of 4,5-dihydroisoxazole-5-carboxylate derivatives and studied their liquid crystalline properties (Kotian et al., 2016). Such studies indicate the versatility of this compound in developing materials with specific properties.
Role in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are used for synthesizing compounds with potential therapeutic applications. Raghavendra et al. (2016) synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and studied their antimicrobial and antioxidant activities, highlighting the compound's relevance in drug development (Raghavendra et al., 2016).
Mechanism of Action
While the specific mechanism of action for Ethyl 5-cyclopropylisoxazole-3-carboxylate is not mentioned in the search results, isoxazole derivatives have been found to exhibit a wide range of biological activities, which could be attributed to their ability to bind to various biological targets based on their chemical diversity .
Safety and Hazards
Ethyl 5-cyclopropylisoxazole-3-carboxylate is identified as a hazardous substance according to the 2012 OSHA Hazard Communication Standard . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .
Future Directions
Given the significant biological activities of isoxazole derivatives, there is a need for the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . This could potentially lead to the development of clinically viable drugs using this information .
Properties
IUPAC Name |
ethyl 5-cyclopropyl-1,2-oxazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-12-9(11)7-5-8(13-10-7)6-3-4-6/h5-6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKHEATVFWAIMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80716930 | |
Record name | Ethyl 5-cyclopropyl-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21080-81-9 | |
Record name | 3-Isoxazolecarboxylic acid, 5-cyclopropyl-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21080-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-cyclopropyl-1,2-oxazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80716930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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